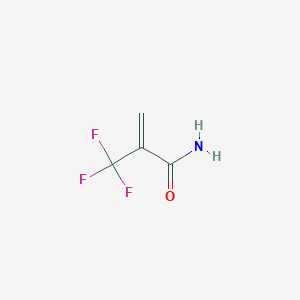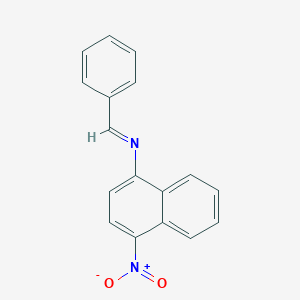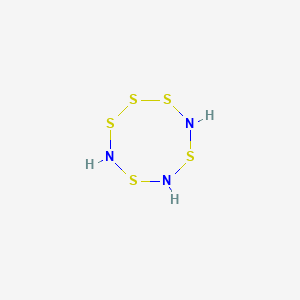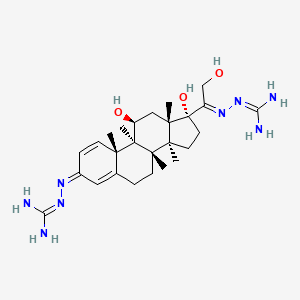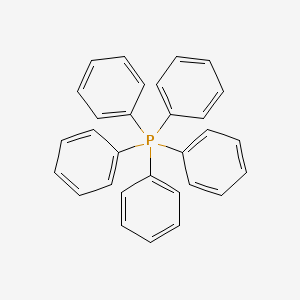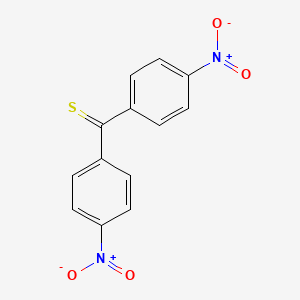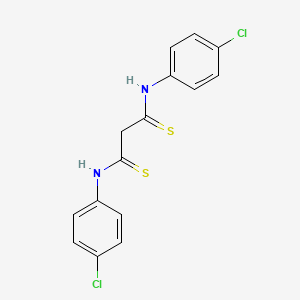![molecular formula C10H14O3 B14749160 1-Oxaspiro[5.5]undecane-2,4-dione CAS No. 1658-06-6](/img/structure/B14749160.png)
1-Oxaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings. This compound has garnered significant attention due to its diverse applications in various fields such as medicine, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[5.5]undecane-2,4-dione typically involves the reaction of cyclohexanone with diethyl oxalate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
1-Oxaspiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an antifungal and insecticidal agent.
Medicine: Explored for its antitumor properties and as a potential drug candidate.
Industry: Utilized in the development of optical materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π stacking interactions, which play a crucial role in its biological activity. These interactions can affect various pathways, leading to its observed effects .
Comparison with Similar Compounds
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
- 1,3-Dioxane-1,3-dithiane spiranes
- 1,3-Oxathiane derivatives
Uniqueness: 1-Oxaspiro[5.5]undecane-2,4-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
1658-06-6 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-oxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C10H14O3/c11-8-6-9(12)13-10(7-8)4-2-1-3-5-10/h1-7H2 |
InChI Key |
VAWIRJJPHNUVKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


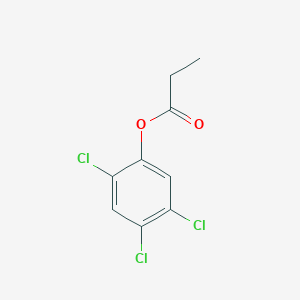
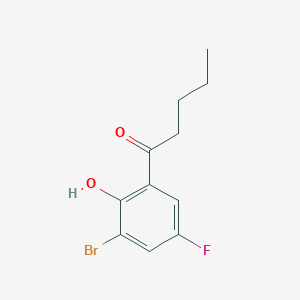
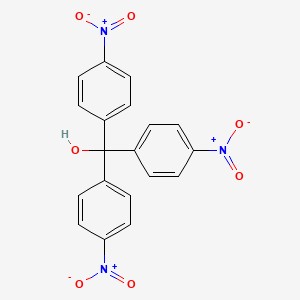
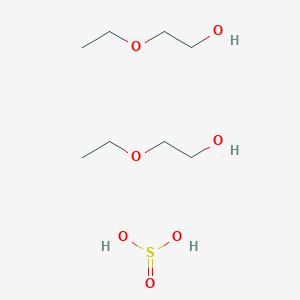
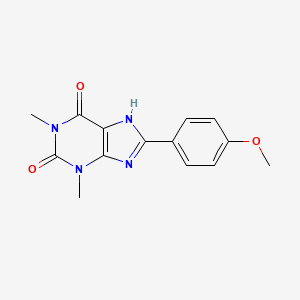

![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
